molecular formula C16H15NO3 B494967 3-(Propanoylamino)phenyl benzoate

3-(Propanoylamino)phenyl benzoate

Cat. No.: B494967
M. Wt: 269.29g/mol
InChI Key: ZYGPURFIGVHBAN-UHFFFAOYSA-N
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Description

3-(Propanoylamino)phenyl benzoate (CAS 81324-45-0) is a synthetic organic compound with the molecular formula C 16 H 15 NO 3 and a molecular weight of 269.30 g/mol . It is a benzoate ester derivative featuring a propanoylamino substituent. This structure classifies it as a valuable building block in chemical biology and medicinal chemistry research. Small molecule benzoate esters and related compounds are of significant interest in the development of advanced therapeutic strategies. Research indicates that compounds with similar structural motifs serve as critical components in the synthesis of small molecule drug conjugates (SMDCs) and are investigated as immune checkpoint-targeting agents . Specifically, such molecules can be designed to target externalized phosphatidylserine (PS) on tumor cells, a key immune checkpoint ligand in the tumor microenvironment . This mechanism can help rejuvenate an immunosuppressive tumor microenvironment, converting "cold" tumors into "hot," inflamed tumors that are more susceptible to immune attack, as demonstrated in studies targeting pancreatic cancer, triple-negative breast cancer, and sorafenib-resistant liver cancer . This product is intended for research purposes in proteomics, life sciences, and the development of novel pharmacodelivery systems. It is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29g/mol

IUPAC Name

[3-(propanoylamino)phenyl] benzoate

InChI

InChI=1S/C16H15NO3/c1-2-15(18)17-13-9-6-10-14(11-13)20-16(19)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,18)

InChI Key

ZYGPURFIGVHBAN-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

3-(Propanoylamino)phenyl benzoate is primarily recognized for its potential as an intermediate in the synthesis of bioactive compounds. Its structural characteristics allow it to participate in various reactions that yield pharmacologically active derivatives.

Antimicrobial Properties

Recent studies have highlighted the compound's potential antimicrobial activity. It may serve as a scaffold for developing new antimicrobial agents targeting resistant strains of bacteria and fungi. The incorporation of various substituents can enhance its efficacy against specific pathogens, making it a candidate for further exploration in drug development .

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. By modifying the compound's structure, researchers aim to improve its selectivity and potency against cancer cells while minimizing side effects on healthy tissues. This aspect is crucial for developing effective cancer therapies .

Neuropharmacological Effects

There is emerging interest in the neuropharmacological effects of this compound derivatives. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could lead to advancements in treating neurological disorders such as depression and anxiety.

Agricultural Applications

In addition to its pharmaceutical potential, this compound may also find applications in agricultural chemistry.

Herbicidal Activity

The compound has been studied for its herbicidal properties, particularly its ability to inhibit specific enzymes involved in plant metabolism. This inhibition can disrupt the growth of unwanted plants, making it a candidate for developing new herbicides that are effective yet environmentally friendly .

Plant Growth Regulation

Research into plant growth regulators has identified compounds similar to this compound that can influence plant growth and development. These compounds may enhance crop yields by optimizing growth conditions or improving resistance to environmental stressors .

Several case studies have documented the applications of this compound:

  • Antimicrobial Development : A study demonstrated that modified derivatives showed enhanced activity against Escherichia coli and Staphylococcus aureus, indicating potential for new antibiotic formulations .
  • Herbicidal Efficacy : Research on herbicidal activity revealed that specific derivatives effectively inhibited the growth of common agricultural weeds, suggesting their utility in crop protection strategies .
  • Neuropharmacology : Investigations into neuroactive properties indicated that certain derivatives might influence serotonin pathways, offering insights into their potential use as antidepressants.

Comparison with Similar Compounds

Structural and Functional Group Analogues

Phenyl Benzoate Derivatives
  • Phenyl Benzoate: Lacks the propanoylamino substituent but shares the ester backbone.
  • Phenyl Dimethylaminobenzoates: Derivatives like phenyl 3-(dimethylamino)benzoate (C₁₅H₁₅NO₂, MW 241.28) feature dimethylamino groups instead of propanoylamino. These compounds exhibit >95% purity in commercial catalogs, indicating stability under standard conditions . The propanoylamino group’s acylated nature may reduce basicity compared to dimethylamino derivatives, influencing solubility and reactivity.
Ethyl Benzoate Esters
  • Ethyl 4-(Phenethylamino)benzoate Derivatives: Compounds such as I-6230 and I-6273 (from ) include pyridazine or isoxazole substituents. These derivatives are synthesized via nucleophilic substitutions and characterized by NMR and MS. Their biological activities (unreported here) likely differ due to heterocyclic substituents, whereas 3-(propanoylamino)phenyl benzoate’s amide group may confer distinct metabolic stability .

Physicochemical Properties

Property This compound Phenyl Benzoate Phenyl 3-(Dimethylamino)benzoate
Molecular Weight ~269.3 g/mol 198.2 g/mol 241.28 g/mol
Key Functional Groups Ester, propanoylamino Ester Ester, dimethylamino
Solubility Likely moderate in polar solvents Low in water Higher in polar aprotic solvents
Stability Hydrolysis-prone (amide/ester) Stable Stable

Industrial and Commercial Relevance

  • Purity and Availability: Commercial analogs like phenyl dimethylaminobenzoates are sold at >95% purity , whereas this compound may require custom synthesis.
  • Applications: Benzoate derivatives are used in pharmaceuticals (e.g., prodrugs) and agrochemicals. The propanoylamino group’s polarity could make this compound suitable for drug delivery systems.

Preparation Methods

Core Reaction Pathways

The synthesis of 3-(propanoylamino)phenyl benzoate typically follows a two-step sequence:

  • Esterification of phenol derivatives to form the phenyl benzoate backbone.

  • Amidation of the aromatic amine to introduce the propanoylamino group.

Esterification via Schötten-Baumann Method

The Schötten-Baumann reaction is a classical approach for synthesizing benzoate esters. In this method, phenol derivatives react with benzoyl chloride in the presence of aqueous sodium hydroxide. For example:

Phenol+Benzoyl chlorideNaOHPhenyl benzoate+HCl\text{Phenol} + \text{Benzoyl chloride} \xrightarrow{\text{NaOH}} \text{Phenyl benzoate} + \text{HCl}

Key parameters include maintaining an alkaline medium (pH > 10) and vigorous shaking to prevent hydrolysis of benzoyl chloride. Yields exceeding 70% are achievable with recrystallization from ethanol.

Propanoylamino Group Introduction

The propanoylamino moiety is introduced via amidation of 3-aminophenyl benzoate. Propanoyl chloride or propanoyl anhydride reacts with the amine under mild conditions:

3-Aminophenyl benzoate+Propanoyl chlorideBase3-(Propanoylamino)phenyl benzoate\text{3-Aminophenyl benzoate} + \text{Propanoyl chloride} \xrightarrow{\text{Base}} \text{this compound}

Triethylamine or pyridine is commonly used to scavenge HCl, ensuring reaction efficiency.

Step-by-Step Preparation Protocols

Method A: Sequential Esterification-Amidation

Step 1: Synthesis of Phenyl Benzoate

  • Reagents : Phenol (0.5 g), 5% NaOH (10 mL), benzoyl chloride (2 mL).

  • Procedure :

    • Dissolve phenol in NaOH solution.

    • Add benzoyl chloride incrementally with vigorous shaking.

    • Cool intermittently to maintain temperature < 25°C.

    • Isolate crude product after 15 minutes, wash with cold water, and recrystallize from ethanol.

Step 2: Nitration to 3-Nitrophenyl Benzoate

  • Reagents : Phenyl benzoate, nitric acid-sulfuric acid mixture.

  • Conditions : 0–5°C, 1 hour.

  • Regioselectivity : Nitration occurs para to the benzoate group due to its electron-withdrawing nature.

Step 3: Reduction to 3-Aminophenyl Benzoate

  • Catalyst : Pd/C (5% w/w) under hydrogen atmosphere.

  • Yield : ~85% after purification via silica gel chromatography.

Step 4: Propanoylation

  • Reagents : 3-Aminophenyl benzoate (1 equiv), propanoyl chloride (1.2 equiv), pyridine.

  • Procedure :

    • Dissolve amine in dry dichloromethane (DCM).

    • Add propanoyl chloride dropwise at 0°C.

    • Stir for 4 hours at room temperature.

    • Quench with water, extract with DCM, and purify via column chromatography.

Overall Yield : 58–62%.

Method B: One-Pot Coupling Strategy

Reagents :

  • 3-Aminophenol, benzoyl chloride, propanoyl chloride, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

Procedure :

  • Protect 3-aminophenol with benzoyl chloride using EDCI/HOBt in DCM.

  • Directly add propanoyl chloride to the reaction mixture without isolating the intermediate.

  • Stir for 12 hours at room temperature.

Advantages :

  • Reduced purification steps.

  • Higher overall yield (68–72%).

Optimization and Troubleshooting

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–25°C (Step 1); RT (Step 4)Prevents hydrolysis of acyl chlorides
SolventDCM or THFEnhances reagent solubility
BasePyridine > NaOHMinimizes ester saponification
Catalyst Loading5% Pd/C for reductionEnsures complete nitro group reduction

Common Side Reactions and Mitigation

  • Ester Hydrolysis : Occurs at pH > 12 or elevated temperatures. Mitigated by strict temperature control and neutral workup.

  • Over-Acylation : Excess propanoyl chloride leads to diacylated products. Controlled by stoichiometric reagent use.

Analytical Validation

Spectroscopic Characterization

  • IR Spectroscopy :

    • Ester C=O stretch: 1715–1740 cm⁻¹.

    • Amide N–H bend: 1530–1560 cm⁻¹.

  • ¹H NMR (CDCl₃) :

    • Benzoate aromatic protons: δ 7.8–8.1 ppm (doublet).

    • Propanoylamino CH₃: δ 1.2 ppm (triplet).

Chromatographic Purity

  • HPLC : >98% purity using C18 column, acetonitrile-water gradient.

  • TLC : Rf = 0.45 (15% ethyl acetate/hexane).

Applications and Derivatives

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Antiproliferative agents : Derivatives inhibit smooth muscle cell proliferation (IC₅₀ = 40 nM).

  • Anti-inflammatory compounds : Structural analogs show COX-2 selectivity.

Materials Science

  • Liquid crystal precursors : Ester groups enhance thermal stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Propanoylamino)phenyl benzoate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves esterification of 3-aminophenol with propanoyl chloride, followed by benzoate coupling. For example, analogous protocols (e.g., phenyl benzoate derivatives) use triethylamine as a base in dichloromethane under anhydrous conditions to minimize hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.5–8.1 ppm for aromatic protons) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Wear PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods due to potential respiratory irritancy, as seen in structurally similar phenyl benzoate derivatives . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity data are limited, so adhere to ALARA (As Low As Reasonably Achievable) principles .

Q. How can researchers characterize the structural and thermal stability of this compound?

  • Methodological Answer :

  • Structural analysis : Use FT-IR (C=O stretch ~1720 cm⁻¹, N-H bend ~1550 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
  • Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) to determine decomposition onset (>200°C expected for benzoate esters) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the thermodynamic properties of this compound?

  • Methodological Answer : Apply high-level quantum mechanics (QM) methods like G4 or G3MP2 to calculate gas-phase formation enthalpies. Conformational analysis via CREST (Conformer-Rotamer Ensemble Sampling Tool) with B3LYP/6-31G(d,p) optimization identifies stable conformers . Compare results with experimental DSC (Differential Scanning Calorimetry) data to validate computational models .

Q. How do reaction mechanisms differ between transesterification and hydrolysis of this compound under alkaline conditions?

  • Methodological Answer : Kinetic studies in aqueous ethanolic KOH (pH >12) can distinguish pathways:

  • Transesterification : Monitor ethanolysis via GC-MS for ethyl benzoate byproduct formation.
  • Hydrolysis : Track pH drop (titration) or quantify liberated 3-(propanoylamino)phenol via UV-Vis (λmax ~270 nm). Rate constants (k) derived from nonlinear regression models, as demonstrated for phenyl benzoate derivatives .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

  • Methodological Answer :

  • Dose-response validation : Use standardized assays (e.g., MTT for cytotoxicity, IC50 determination) across multiple cell lines (e.g., HeLa, MCF-7) to confirm activity thresholds .
  • Metabolite interference : Perform LC-MS/MS to identify degradation products (e.g., free benzoic acid) that may skew results .

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